PWNRLDPQVXUNFA-NSUOALMASA-N
Description
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.416 |
InChI |
InChI=1S/C21H21N3O4/c1-11-6-12(2)8-14(7-11)22-19(25)17-15-4-5-21(27-15)10-24(20(26)18(17)21)16-9-13(3)28-23-16/h4-9,15,17-18H,10H2,1-3H3,(H,22,25)/t15-,17?,18?,21-/m0/s1 |
InChI Key |
PWNRLDPQVXUNFA-NSUOALMASA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=NOC(=C5)C)O3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Methyl-N-nitrosomethanamine
- CAS Registry Number : 62-75-9
- Synonyms: Dimethylnitrosamine, Nitrosodimethylamine, DMNA .
- Structure : A small organic compound with the formula (CH₃)₂N–N=O, characterized by a nitroso group bonded to a dimethylamine moiety.
Properties :
- Molecular Weight : 74.08 g/mol
- Boiling Point : 154 °C
- Solubility : Miscible in water and organic solvents.
- Carcinogenicity: Classified as a Group 2A carcinogen (probably carcinogenic to humans) by the IARC due to its DNA alkylating properties .
It is regulated in drinking water (e.g., U.S. EPA limit: 7 ng/L) due to its potent toxicity.
Comparison with Similar Nitrosamine Compounds
Structural and Physicochemical Properties
Table 1 compares NDMA with structurally analogous nitrosamines:
| Compound | IUPAC Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (g/L) |
|---|---|---|---|---|---|
| N-Nitrosodimethylamine | N-Methyl-N-nitrosomethanamine | 62-75-9 | 74.08 | 154 | 1000 |
| N-Nitrosodiethylamine | N-Ethyl-N-nitrosoethanamine | 55-18-5 | 102.12 | 177 | 10 |
| N-Nitrosopyrrolidine | 1-Nitrosopyrrolidine | 930-55-2 | 100.12 | 217 | 50 |
| N-Nitrosomorpholine | 4-Nitrosomorpholine | 59-89-2 | 116.12 | 225 | 200 |
Key Observations :
Toxicological Profiles
Table 2 summarizes carcinogenic potency (TD₅₀: dose causing 50% tumor incidence) and regulatory limits:
| Compound | TD₅₀ (mg/kg/day) | IARC Classification | Regulatory Limit (ng/L) |
|---|---|---|---|
| NDMA | 0.0019 | Group 2A | 7 (U.S. EPA) |
| NDEA | 0.0004 | Group 2A | 2 (California) |
| N-Nitrosopyrrolidine | 0.075 | Group 2B | Not regulated |
| N-Nitrosomorpholine | 0.033 | Group 2B | Not regulated |
Key Findings :
- Potency : NDMA is less potent than NDEA but more potent than nitrosamines with cyclic structures (e.g., N-Nitrosopyrrolidine) due to differences in metabolic activation pathways .
- Regulatory Focus : NDMA and NDEA are prioritized in regulations due to widespread environmental detection and lower TD₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
